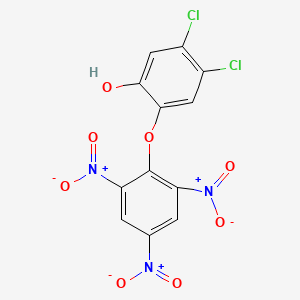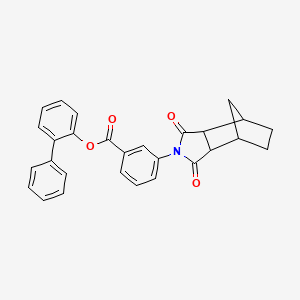
3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is a complex organic compound that belongs to the class of phospholipids Phospholipids are essential components of cell membranes and play a crucial role in various biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid typically involves multiple steps, including esterification, amidation, and phosphorylation reactions. The starting materials are usually fatty acids, glycerol derivatives, and phosphoric acid derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as microwave-assisted synthesis and enzymatic catalysis can enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, including temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce saturated analogs.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is used as a model compound to study the behavior of phospholipids in various environments. It is also used in the synthesis of complex lipid molecules.
Biology
In biology, this compound is studied for its role in cell membrane structure and function. It is used in research on membrane dynamics, lipid-protein interactions, and signal transduction pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may be used in drug delivery systems, as a component of liposomal formulations, and in the development of novel pharmaceuticals.
Industry
In industry, this compound is used in the formulation of cosmetics, food additives, and industrial lubricants. Its unique properties make it suitable for various applications, including emulsification and stabilization.
Mécanisme D'action
The mechanism of action of 3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid involves its interaction with cell membranes and other molecular targets. The compound can modulate membrane fluidity, influence signal transduction pathways, and interact with specific proteins and enzymes. These interactions are mediated by the compound’s unique structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other phospholipids such as phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. These compounds share structural similarities but differ in their fatty acid composition and head group structure.
Uniqueness
3-(Hexadecanoyloxy)-2-(octadeca-9,12-dienoyloxy)propoxy(2-(trimethylammonio)ethoxy)phosphinic acid is unique due to its specific combination of fatty acid chains and head group. This uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry.
Propriétés
IUPAC Name |
2-[(3-hexadecanoyloxy-2-octadeca-9,12-dienoyloxypropoxy)-hydroxyphosphoryl]oxyethyl-trimethylazanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h14,16,20-21,40H,6-13,15,17-19,22-39H2,1-5H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPULHDHAOZNQI-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H81NO8P+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
759.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2E)-3-[4-(2-Ethoxy-2-oxoethoxy)phenyl]acrylic acid](/img/structure/B12464127.png)

![4-[(4-aminophenyl)sulfanyl]-1-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B12464133.png)
![N-(4-bromo-3-chloro-2-methylphenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12464140.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12464167.png)
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 2-(4-chlorophenyl)quinoline-4-carboxylate](/img/structure/B12464170.png)
![4-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenoxy]benzonitrile](/img/structure/B12464178.png)
![3,5-Bis[(4-fluoro-3-nitrophenyl)methylidene]-1-prop-2-enoylazepan-4-one](/img/structure/B12464186.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B12464187.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12464202.png)
![1-[Bis(2-hydroxyethyl)amino]-3-(4-ethylphenoxy)propan-2-ol; dihydroorotic acid](/img/structure/B12464210.png)
![4-{2-[4-(3,10-Dibromo-8-chloro-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-B]pyridin-11-YL)piperidin-1-YL]-2-oxoethyl}piperidine-1-carboxamide](/img/structure/B12464214.png)


